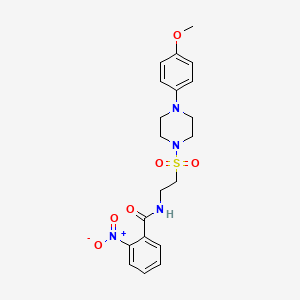

N-(2-((4-(4-メトキシフェニル)ピペラジン-1-イル)スルホニル)エチル)-2-ニトロベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals known for their potential in various therapeutic applications due to their distinctive molecular framework. This detailed examination draws on recent scientific inquiries to elucidate its synthesis, structure, and intrinsic properties.

Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions, starting with the formation of the core piperazine structure, followed by the attachment of sulfonyl and nitrobenzamide groups. Key to these processes is the precision in creating the desired molecular configuration to ensure the compound's effectiveness and specificity towards its target (R. Perrone et al., 2000; F. Berardi et al., 1998).

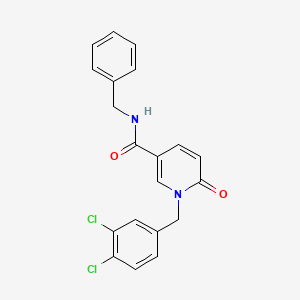

Molecular Structure Analysis

The molecular structure of this compound is characterized by its piperazine ring, which is linked to a methoxyphenyl group and a sulfonyl moiety, further connected to an ethyl chain bearing a nitrobenzamide group. This unique arrangement contributes to its potential binding affinities and selectivities towards biological targets. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are pivotal in elucidating the compound's stereochemistry and conformational preferences (E. Lacivita et al., 2010).

Chemical Reactions and Properties

The chemical behavior of this compound, including its reactivity and interaction with biological systems, is influenced by its functional groups. For instance, the piperazine ring offers basicity, which can engage in hydrogen bonding and ionic interactions, while the sulfonyl group affects its solubility and stability. These attributes are crucial for its pharmacological activity and bioavailability (Z. Zhuang et al., 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are integral to the compound's formulation and delivery. Its methoxy and nitrobenzamide groups influence its solubility in organic solvents and water, thereby affecting its pharmacokinetic profile. Detailed physicochemical assessments are necessary to optimize these properties for therapeutic applications (V. Caveliers et al., 2002).

科学的研究の応用

アセチルコリンエステラーゼ阻害(AChEI)

ピペラジンの合成

- 調査結果:

作用機序

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and acts as an antagonist . This means it blocks the receptors, preventing them from being activated by endogenous neurotransmitters. This results in changes in the physiological processes controlled by these receptors.

Biochemical Pathways

The compound’s action affects the adrenergic signaling pathway. By blocking the alpha1-adrenergic receptors, it disrupts the normal signaling process. This can have downstream effects on various physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Result of Action

The result of the compound’s action is the disruption of normal adrenergic signaling. This can lead to changes in the physiological processes controlled by the alpha1-adrenergic receptors. For example, it can affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Safety and Hazards

While the safety and hazards of the specific compound are not available, compounds containing the (4-methoxyphenyl)piperazine moiety may have certain hazard statements such as H302, H312, H332, and certain precautionary statements such as P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O6S/c1-30-17-8-6-16(7-9-17)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)18-4-2-3-5-19(18)24(26)27/h2-9H,10-15H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXCZUAOACZVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)

![Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2497963.png)

![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)

![Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride](/img/structure/B2497966.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)

![2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2497975.png)